Cas no 2228671-15-4 (2-(4-chloro-2-methoxypyridin-3-yl)ethane-1-thiol)

2-(4-Chloro-2-methoxypyridin-3-yl)ethane-1-thiol is a specialized organosulfur compound featuring a pyridine core substituted with chloro and methoxy functional groups, coupled with a thiol-terminated ethane side chain. This structure imparts reactivity suitable for applications in pharmaceutical intermediates, agrochemical synthesis, and material science. The presence of the thiol group enables facile conjugation or derivatization, while the chloro and methoxy substituents enhance electronic modulation for targeted reactivity. Its stability under controlled conditions and compatibility with cross-coupling reactions make it a valuable building block in heterocyclic chemistry. The compound is typically handled under inert conditions due to the thiol's sensitivity to oxidation.
2-(4-chloro-2-methoxypyridin-3-yl)ethane-1-thiol structure
2228671-15-4 structure
Product name:2-(4-chloro-2-methoxypyridin-3-yl)ethane-1-thiol
CAS No:2228671-15-4
MF:C8H10ClNOS
Molecular Weight:203.689099788666
CID:6407241
PubChem ID:165634964

2-(4-chloro-2-methoxypyridin-3-yl)ethane-1-thiol 化学的及び物理的性質

名前と識別子

    • 2-(4-chloro-2-methoxypyridin-3-yl)ethane-1-thiol
    • EN300-1986078
    • 2228671-15-4
    • インチ: 1S/C8H10ClNOS/c1-11-8-6(3-5-12)7(9)2-4-10-8/h2,4,12H,3,5H2,1H3
    • InChIKey: SBDFMPJHKIXXSY-UHFFFAOYSA-N
    • SMILES: ClC1C=CN=C(C=1CCS)OC

計算された属性

  • 精确分子量: 203.0171628g/mol
  • 同位素质量: 203.0171628g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 136
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 23.1Ų
  • XLogP3: 2.3

2-(4-chloro-2-methoxypyridin-3-yl)ethane-1-thiol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1986078-5g
2-(4-chloro-2-methoxypyridin-3-yl)ethane-1-thiol
2228671-15-4
5g
$4722.0 2023-09-16
Enamine
EN300-1986078-0.05g
2-(4-chloro-2-methoxypyridin-3-yl)ethane-1-thiol
2228671-15-4
0.05g
$1368.0 2023-09-16
Enamine
EN300-1986078-0.5g
2-(4-chloro-2-methoxypyridin-3-yl)ethane-1-thiol
2228671-15-4
0.5g
$1563.0 2023-09-16
Enamine
EN300-1986078-2.5g
2-(4-chloro-2-methoxypyridin-3-yl)ethane-1-thiol
2228671-15-4
2.5g
$3191.0 2023-09-16
Enamine
EN300-1986078-10.0g
2-(4-chloro-2-methoxypyridin-3-yl)ethane-1-thiol
2228671-15-4
10g
$7004.0 2023-06-03
Enamine
EN300-1986078-1g
2-(4-chloro-2-methoxypyridin-3-yl)ethane-1-thiol
2228671-15-4
1g
$1629.0 2023-09-16
Enamine
EN300-1986078-0.25g
2-(4-chloro-2-methoxypyridin-3-yl)ethane-1-thiol
2228671-15-4
0.25g
$1498.0 2023-09-16
Enamine
EN300-1986078-1.0g
2-(4-chloro-2-methoxypyridin-3-yl)ethane-1-thiol
2228671-15-4
1g
$1629.0 2023-06-03
Enamine
EN300-1986078-0.1g
2-(4-chloro-2-methoxypyridin-3-yl)ethane-1-thiol
2228671-15-4
0.1g
$1433.0 2023-09-16
Enamine
EN300-1986078-10g
2-(4-chloro-2-methoxypyridin-3-yl)ethane-1-thiol
2228671-15-4
10g
$7004.0 2023-09-16

2-(4-chloro-2-methoxypyridin-3-yl)ethane-1-thiol 関連文献

2-(4-chloro-2-methoxypyridin-3-yl)ethane-1-thiolに関する追加情報

Professional Introduction to 2-(4-chloro-2-methoxypyridin-3-yl)ethane-1-thiol (CAS No. 2228671-15-4)

2-(4-chloro-2-methoxypyridin-3-yl)ethane-1-thiol is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 2228671-15-4, has garnered attention due to its potential applications in drug discovery and molecular research. The presence of both chloro and methoxy substituents on the pyridine ring, combined with the thiol group at the ethane chain, makes this molecule a versatile intermediate for synthesizing more complex pharmaceutical agents.

The compound's structure, featuring a pyridine core, is a common motif in many bioactive molecules. Pyridine derivatives are widely recognized for their role in medicinal chemistry due to their ability to interact with biological targets such as enzymes and receptors. The specific arrangement of the 4-chloro-2-methoxypyridin-3-yl moiety enhances the compound's reactivity and binding affinity, making it a valuable building block for drug development.

In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting various diseases. Among these, small molecules that can modulate protein-protein interactions or enzyme activities have shown great promise. 2-(4-chloro-2-methoxypyridin-3-yl)ethane-1-thiol has been explored in several studies for its potential to inhibit key enzymes involved in inflammatory pathways. For instance, its derivatives have been investigated for their ability to block the activity of Janus kinases (JAKs), which are crucial in signaling pathways associated with autoimmune diseases.

The thiol group in this compound is particularly noteworthy as it can participate in various chemical reactions, including disulfide bond formation and redox processes. These properties make it useful in designing molecules that can interact with thiols present in biological systems, such as glutathione, a major antioxidant in the body. Such interactions could lead to the development of new drugs with enhanced bioavailability and reduced toxicity.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes and efficacy of small molecules like 2-(4-chloro-2-methoxypyridin-3-yl)ethane-1-thiol with high precision. Molecular docking studies have revealed that this compound can bind effectively to several protein targets, suggesting its potential as a lead compound for drug development. These computational findings have been validated through experimental studies, further reinforcing the compound's significance.

The synthesis of 2-(4-chloro-2-methoxypyridin-3-yl)ethane-1-thiol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The chloro and methoxy groups on the pyridine ring must be introduced at specific positions to maintain the desired chemical properties. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve these transformations efficiently.

In conclusion, 2-(4-chloro-2-methoxypyridin-3-yl)ethane-1-thiol (CAS No. 2228671-15-4) is a promising compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it an excellent candidate for further exploration in drug discovery. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in developing next-generation therapeutic agents.

おすすめ記事

推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Enjia Trading Co., Ltd